molecular formula C16H18N4O B11983342 4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol

4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B11983342
M. Wt: 282.34 g/mol
InChI Key: MAEKQEYJXJFYLI-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound that features a phenol group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol typically involves the condensation of 4-formylphenol with 1-(2-pyridinyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the imine linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)benzene: Similar structure but lacks the phenol group.

    4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)aniline: Contains an aniline group instead of a phenol group.

Uniqueness: 4-(((4-(2-Pyridinyl)-1-piperazinyl)imino)methyl)phenol is unique due to the presence of both the phenol and pyridine moieties, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with molecular targets, making it a versatile compound in various applications.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C16H18N4O/c21-15-6-4-14(5-7-15)13-18-20-11-9-19(10-12-20)16-3-1-2-8-17-16/h1-8,13,21H,9-12H2/b18-13+

InChI Key

MAEKQEYJXJFYLI-QGOAFFKASA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=C(C=C3)O

solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.